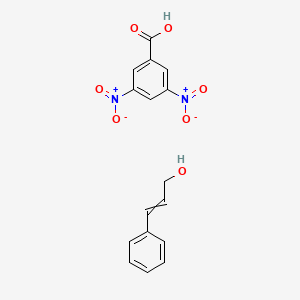
3,5-Dinitrobenzoic acid--3-phenylprop-2-en-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol (1/1) is a compound formed by the combination of 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves the nitration of benzoic acid to form 3,5-Dinitrobenzoic acid. This reaction is typically carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-Dinitrobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: Known for its use in identifying alcohol components in esters.
3-phenylprop-2-en-1-ol: Used in organic synthesis and as a fragrance compound.
Uniqueness
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol is unique due to the combination of properties from both 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol
Propiedades
Número CAS |
873551-00-9 |
|---|---|
Fórmula molecular |
C16H14N2O7 |
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
3,5-dinitrobenzoic acid;3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10O.C7H4N2O6/c10-8-4-7-9-5-2-1-3-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,10H,8H2;1-3H,(H,10,11) |
Clave InChI |
BOJNPERRMLGWFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


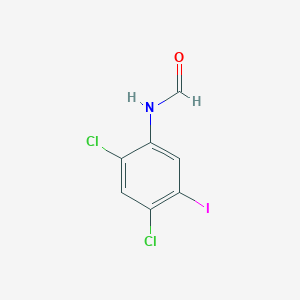
![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
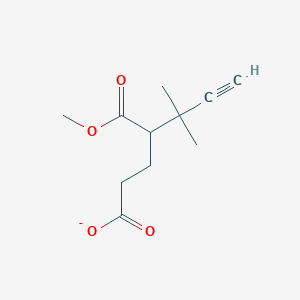
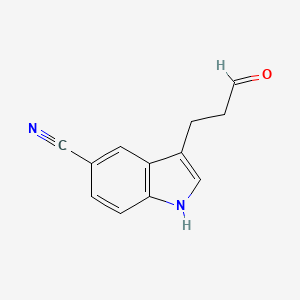
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)
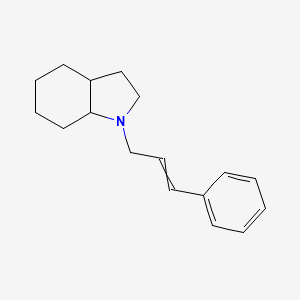
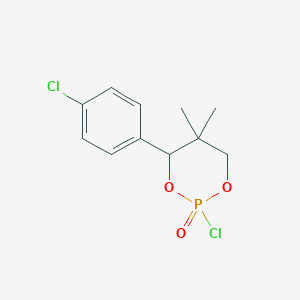
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
